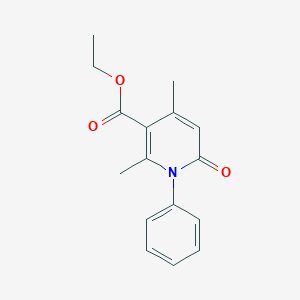

Ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Description

Ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a substituted dihydropyridine derivative characterized by a phenyl group at position 1, methyl groups at positions 2 and 4, and an ester moiety at position 3.

Properties

IUPAC Name |

ethyl 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-4-20-16(19)15-11(2)10-14(18)17(12(15)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQHSWUNNJGPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)C=C1C)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, tetrahydropyridines, and other derivatives with functional groups introduced at specific positions on the ring .

Scientific Research Applications

Common Synthetic Routes

Several synthetic methods have been developed for the preparation of ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate:

- Biginelli Reaction : This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and urea or its derivatives. The Biginelli reaction is known for producing dihydropyrimidinones but can be adapted to yield dihydropyridines with appropriate modifications.

- Huisgen Cycloaddition : This method can be used in conjunction with other reactions to introduce substituents onto the pyridine ring, enhancing its biological properties.

- Michael Addition : The compound can also be synthesized through Michael addition reactions involving appropriate Michael acceptors and nucleophiles.

Table 1: Summary of Synthesis Methods

| Method | Key Reactants | Yield (%) | Reference |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-keto ester, Urea | 70-90 | |

| Huisgen Cycloaddition | Azides and Alkynes | 80 | |

| Michael Addition | Enones and Nucleophiles | 75 |

Anticancer Properties

Research has shown that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Cell Lines Tested : Commonly tested cell lines include MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF7 | 15 | Caspase activation | |

| HeLa | 20 | Induction of apoptosis | |

| A549 | 25 | Cell cycle arrest |

Other Biological Activities

Apart from anticancer properties, this compound has also been investigated for:

- Antioxidant Activity : Exhibits free radical scavenging properties.

Table 3: Other Biological Activities

| Activity Type | Assay Method | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | IC50 = 30 µM |

| Antimicrobial | Agar Diffusion Test | Effective against E. coli |

Applications in Drug Development

This compound serves as a scaffold for designing new therapeutic agents. Its derivatives are being explored for:

- Cardiovascular Diseases : Due to their calcium channel blocking activity.

- Neurodegenerative Disorders : Potential neuroprotective effects have been noted in preliminary studies.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, leading to various physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare the target compound with analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Effects and Structural Modifications

Key structural variations in similar compounds include:

- Position 1: The phenyl group in the target compound contrasts with sulfonamido (15c) or 4-methoxyphenyl () substituents.

- Position 2: Methyl substitution (target) vs. amino (15c) or diamino () groups. Methyl groups increase lipophilicity, whereas amino substituents enhance solubility and hydrogen-bond donor activity .

- Position 6 : The oxo group is conserved across most analogs, but thioxo substitution () introduces sulfur-based reactivity and altered electronic properties .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs with polar groups (e.g., 15c, mp 246°C ; compound, synthesized as a white solid ) suggest that the target’s methyl and phenyl groups may lower melting points due to reduced crystallinity.

- Spectroscopic Data : IR and NMR profiles for the target compound can be inferred from analogs. For example, the ester carbonyl in the target likely resonates near 1682 cm⁻¹ (IR) and δ ~160 ppm (¹³C NMR), similar to compound 15c .

Hydrogen-Bonding and Crystal Packing

However, the lack of amino or hydroxyl groups reduces hydrogen-bond donor capacity compared to sulfonamido derivatives (15c) .

Biological Activity

Ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (commonly referred to as a dihydropyridine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₁O₃ |

| Molecular Weight | 273.31 g/mol |

| CAS Number | 101293-88-3 |

The compound features a pyridine ring with various substituents that contribute to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, derivatives of dihydropyridines have shown significant efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. In vitro tests indicated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives, demonstrating potent antibacterial effects .

Anticancer Potential

Research has also indicated that this compound exhibits anticancer properties . Dihydropyridine derivatives have been studied for their ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival .

The primary mechanism of action for this compound involves its role as a calcium channel blocker . By binding to L-type calcium channels, it inhibits the influx of calcium ions into cells, which can lead to various physiological effects including vasodilation and reduced cardiac contractility. This mechanism is particularly relevant in the context of cardiovascular diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Antimicrobial Evaluation : A study evaluated several derivatives for their antimicrobial activity using standard assays (MIC and MBC). The results showed that certain compounds had enhanced activity compared to traditional antibiotics .

- Anticancer Activity : Another investigation assessed the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound in cancer therapy .

- Calcium Channel Blocking Activity : Research demonstrated that this compound effectively inhibits calcium channels in vitro, leading to decreased intracellular calcium levels and subsequent physiological responses such as muscle relaxation .

Q & A

Synthesis & Optimization

Basic Q: What are the common synthetic routes for preparing ethyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, and what key reagents are involved? Methodological Answer: The compound is typically synthesized via cyclocondensation or recyclization reactions. For example, reacting methyl/ethyl esters of substituted pyranones (e.g., ethyl 4,6-dimethyl-3-aryl-2-oxo-2H-pyran-5-carboxylate) with ammonium acetate in acetic acid yields dihydropyridine derivatives . Key steps include:

- Reagent: Ammonium acetate (acts as a nitrogen source).

- Conditions: Reflux in acetic acid (120°C, 4–6 hours).

- Yield Optimization: Adjusting stoichiometry (1:1.2 molar ratio of pyranone to ammonium acetate) and monitoring via TLC.

Advanced Q: How can reaction conditions be optimized to improve yield and purity for large-scale synthesis? Methodological Answer: Optimization involves:

- Solvent Screening: Acetic acid is standard, but mixed solvents (e.g., AcOH/EtOH) may reduce side reactions.

- Catalysis: Adding catalytic p-TsOH (0.5 mol%) accelerates cyclization .

- Workup: Extract with ethyl acetate (3× volumes) and purify via silica gel chromatography (hexane:EtOAc 7:3) to isolate >95% pure product .

Characterization & Analysis

Basic Q: What spectroscopic and chromatographic methods are used to characterize this compound? Methodological Answer:

- NMR: H and C NMR (DMSO-d6 or CDCl3) confirm substituents:

- H: δ 1.28 (t, 3H, -CH2CH3), δ 2.33 (s, 3H, -CH3), δ 7.16–8.02 (m, aromatic protons) .

- C: Peaks at 21.3 ppm (methyl), 116.9–159.8 ppm (pyridone ring) .

- HPLC-MS: ESI+ mode (m/z calc. for C16H17NO3: 271.12; observed: 272.1 [M+H]+) .

Advanced Q: How can hydrogen-bonding patterns in its crystal structure inform intermolecular interactions? Methodological Answer: Single-crystal X-ray diffraction (SHELX-2018/3 ) reveals:

- Hydrogen Bonds: Between carbonyl oxygen (O1) and water molecules in hexaaquanickel(II) complexes (d = 2.89 Å) .

- Packing Analysis: Graph-set notation (e.g., ) identifies dimeric motifs, critical for predicting solubility and stability .

Biological Activity

Basic Q: What methodologies are used to evaluate its antimicrobial activity? Methodological Answer:

- Microdilution Assay: Test against Bacillus subtilis ATCC 6633 and Saccharomyces cerevisiae 61 in 96-well plates .

- Procedure: Prepare stock solutions (1 mg/mL DMSO), dilute in broth, and incubate (37°C, 18–20 h).

- MIC Determination: Lowest concentration showing no growth (e.g., 31.3 μg/mL for B. subtilis) .

Advanced Q: How do structural modifications (e.g., nitro groups) impact its antifungal efficacy? Methodological Answer:

- SAR Studies: Introducing electron-withdrawing groups (e.g., -NO2 at the 4-position) enhances activity against S. cerevisiae (MIC reduced from 125 μg/mL to 31.3 μg/mL) .

- Mechanism: Nitro groups increase lipophilicity (logP from 1.2 to 2.1), improving membrane penetration .

Data Contradictions & Resolution

Advanced Q: How can conflicting reports about its biological activity be reconciled? Methodological Answer: Discrepancies often arise from:

- Assay Variability: Differences in inoculum size (e.g., 10 vs. 10 CFU/mL) or growth media (MPA vs. LB agar) .

- Tautomerism: The compound exists as keto-enol tautomers, affecting reactivity. Use H NMR (DMSO-d6, 400 MHz) to quantify tautomeric ratios .

Crystallography & Material Properties

Basic Q: What crystallographic parameters define its solid-state structure? Methodological Answer:

- Crystal System: Triclinic, space group .

- Unit Cell: .

- Density: 1.214 g/cm³ (calc. from X-ray data) .

Advanced Q: How does its crystal packing influence physicochemical stability? Methodological Answer:

- H-Bond Networks: Robust O-H···O interactions (2.7–3.1 Å) reduce hygroscopicity.

- Thermal Stability: DSC shows decomposition at 247°C, correlating with tight packing observed in XRD .

Computational & Modeling Applications

Advanced Q: How can DFT calculations predict its reactivity in nucleophilic substitutions? Methodological Answer:

- Software: Gaussian 16 (B3LYP/6-311+G(d,p)).

- Fukui Indices: Identify C5 (pyridone ring) as the most electrophilic site (), guiding functionalization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.